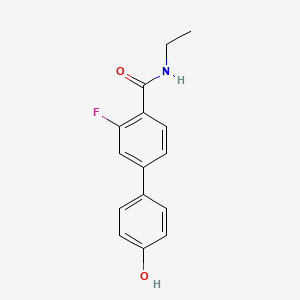
4-(4-(乙基氨基甲酰基)-3-氟苯基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a phenol group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
科学研究应用
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The initial step involves the nitration of a suitable phenyl precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Carbamoylation: The ethylcarbamoyl group is introduced through a reaction with ethyl isocyanate.
Phenol Formation: Finally, the phenol group is introduced through a hydroxylation reaction using suitable reagents.
Industrial Production Methods
In industrial settings, the production of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under specific conditions to modify the carbamoyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Modified carbamoyl derivatives.
Substitution: Various substituted phenyl derivatives.
作用机制
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of the fluorine atom and the ethylcarbamoyl group can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
4-[4-(Methylcarbamoyl)-3-fluorophenyl]phenol: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.
4-[4-(Ethylcarbamoyl)-3-chlorophenyl]phenol: Similar structure but with a chlorine atom instead of a fluorine atom.
4-[4-(Ethylcarbamoyl)-3-bromophenyl]phenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is unique due to the presence of the ethylcarbamoyl group and the fluorine atom, which confer specific chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the ethylcarbamoyl group can influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
N-ethyl-2-fluoro-4-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLPAXQMPDSKSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683619 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-26-1 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
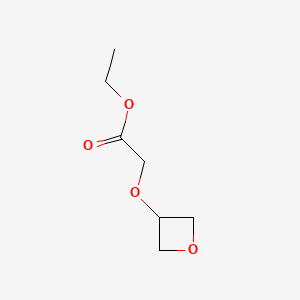
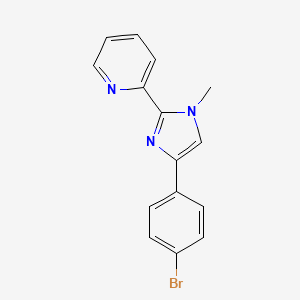
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
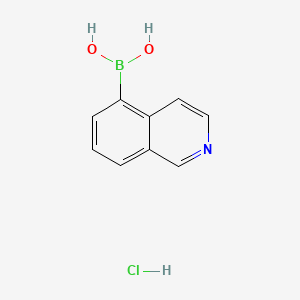
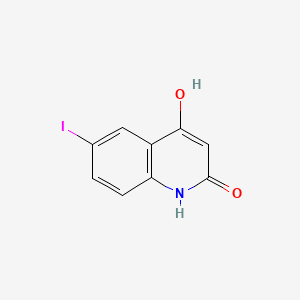
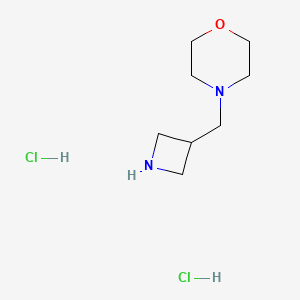
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)
